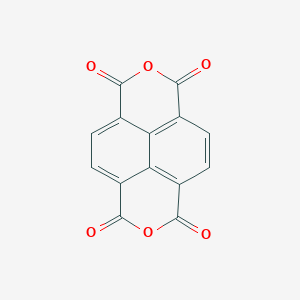
1,2,3,4-环丁烷四羧酸
描述
Synthesis Analysis
The synthesis of cyclobutane derivatives, including those related to 1,2,3,4-Cyclobutanetetracarboxylic acid, often involves enantiodivergent synthetic sequences and photochemical [2+2] cycloaddition reactions. For instance, derivatives of 2-aminocyclobutane-1-carboxylic acid have been prepared through enantiodivergent synthesis, showcasing the cyclobutane ring's role as a structure-promoting unit in both monomers and dimers (Izquierdo et al., 2005). Additionally, solid-state photochemical [2+2] cycloaddition reactions have been used for the stereoselective synthesis of cyclobutane derivatives, demonstrating the influence of anions in controlling the stereochemistry of the resulting compounds (Kole et al., 2010).
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives has been extensively studied, revealing the presence of strong intramolecular hydrogen bonds and cis-trans conformational equilibria. For instance, the structural study of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate highlighted a slightly distorted square-planar arrangement of the cyclobutane ring, stabilized by hydrogen bonds and van der Waals interactions (Shabir et al., 2020).
Chemical Reactions and Properties
Cyclobutane derivatives undergo various chemical reactions, including ring opening, Hofmann rearrangement, and isomerization. The synthesis and structural analysis of compounds like 2-aminocyclobutane-1-carboxylic acid and its hydroxy derivatives highlight the versatility of cyclobutane derivatives in chemical synthesis (Chang et al., 2018).
科学研究应用
铀离子配合物的合成: 它用于合成各种铀离子配合物,从而在骨架结构中形成不同的维度和拓扑 (P. Thuéry, Youssef Atoini, J. Harrowfield,2019)。
刚性β-肽结构: 该化合物作为高度刚性β-肽中的结构促进单元,在溶液和气相中提供显著的刚性 (Sandra Izquierdo 等人,2005)。
甲谷氨酸的合成: 它通过向某些双环丁烷中加入叠氮酸或苄胺,在合成顺式和反式 2,7-甲谷氨酸中发挥作用 (Y. Gaoni,1988)。
马可尼科夫-克列斯托尼科夫酸的形成: 从季戊四醇开始的合成揭示了马可尼科夫-克列斯托尼科夫酸形成的机理 (D. H. Deutsch,1951)。
甲烷八叠球菌 H 中的成分: 在最佳生长条件下,此酸是甲烷八叠球菌 H 中小分子库的主要成分 (A. Gorkovenko 等人,1994)。
金属-有机骨架的形成: 它与碱金属离子形成配合物,结晶为三维骨架,其中阳离子配位数和配体齿合度从较轻的阳离子增加到较重的阳离子 (P. Thuéry,2014)。
金属配位聚合物的产生: 与 Cd(NO3)2 4H2O 的水热反应产生了第一个含有 CBTC 的三维骨架金属配位聚合物 (Junhua Luo 等人,2004)。
镍(II)配合物的组装: 它自组装与镍(II)配合物形成一维配位和二维氢键聚合物 (Ki-Young Choi,I. Lim,2012)。
铀酰-有机骨架: 在水热条件下与铀酰硝酸盐反应,形成各种二维和三维骨架 (P. Thuéry,B. Masci,2008)。
合成优化: 其合成的最佳条件涉及特定的浓度和温度,突出了其生产中所需的微妙平衡 (Wu Su-fang,2012)。
安全和危害
未来方向
属性
IUPAC Name |
cyclobutane-1,2,3,4-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O8/c9-5(10)1-2(6(11)12)4(8(15)16)3(1)7(13)14/h1-4H,(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURBACXRQKTCKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967681 | |
| Record name | Cyclobutane-1,2,3,4-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Cyclobutanetetracarboxylic acid | |
CAS RN |
53159-92-5, 720-21-8 | |
| Record name | NSC 131453 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053159925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 53159-92-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC102999 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclobutane-1,2,3,4-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Cyclobutanetetracarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline](/img/structure/B31484.png)
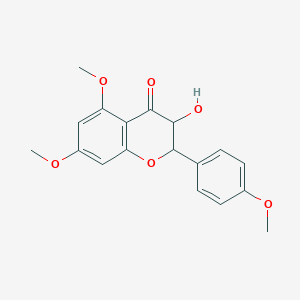
![(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid](/img/structure/B31494.png)
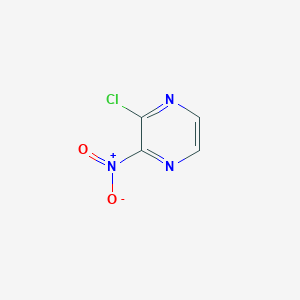
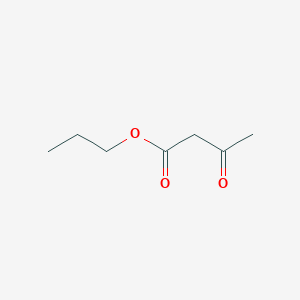

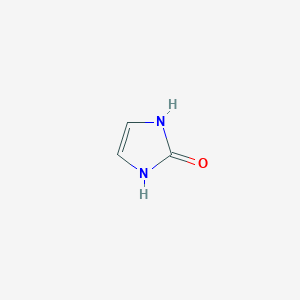
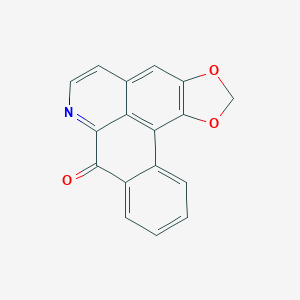
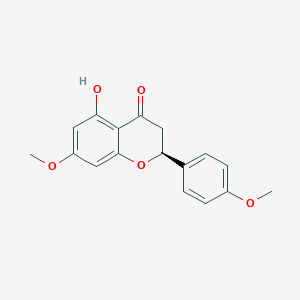
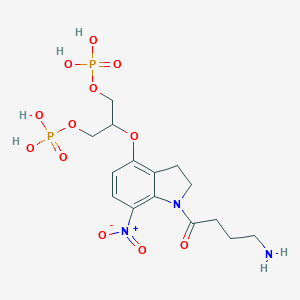
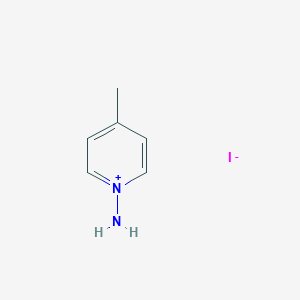
![4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate](/img/structure/B31514.png)
